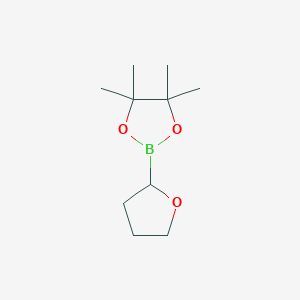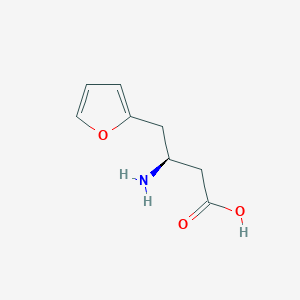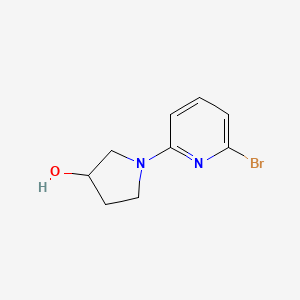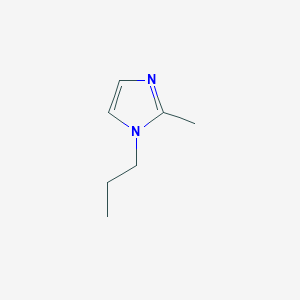![molecular formula C7H4BrNO2S B3260613 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 332098-83-6](/img/structure/B3260613.png)
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Descripción general
Descripción
2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a versatile organic compound with the molecular formula C7H4BrNO2S and a molecular weight of 246.081 g/mol. This compound is characterized by its bromine atom, thieno[2,3-b]pyrrole ring structure, and carboxylic acid functional group. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Mecanismo De Acción
Target of Action
The primary target of 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is Mycobacterium tuberculosis malate synthase . This enzyme plays a crucial role in the glyoxylate cycle, which is essential for the survival of Mycobacterium tuberculosis during infection .
Mode of Action
The compound interacts with its target by forming a complex with Mycobacterium tuberculosis malate synthase
Biochemical Pathways
The compound affects the glyoxylate cycle by interacting with malate synthase . This cycle is crucial for the survival of Mycobacterium tuberculosis during infection, as it allows the bacteria to utilize fatty acids as a carbon source
Pharmacokinetics
The compound’s molecular weight (24608) and formula (C 7 H 4 BrNO 2 S) suggest that it may have good bioavailability .
Result of Action
It has been observed that an indole-containing inhibitor, which incorporates a fragment from this compound, was 100-fold more potent than the parent phenyl-diketo acid with an ic 50 value of 20 nm .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that temperature and oxygen levels may affect its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the bromination of thieno[2,3-b]pyrrole-5-carboxylic acid. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can result in the formation of various substituted thieno[2,3-b]pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used in the development of new materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is structurally similar to other thieno[2,3-b]pyrrole derivatives, such as 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid and 2-iodo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid. These compounds share the same core structure but differ in the halogen atom attached to the thieno[2,3-b]pyrrole ring. The presence of different halogens can influence the reactivity and biological activity of these compounds.
Conclusion
This compound is a valuable compound in scientific research and industrial applications. Its unique chemical properties and versatility make it an important building block for the synthesis of various compounds. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals utilize this compound effectively.
Propiedades
IUPAC Name |
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFRVVYPVBHBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C=C(S2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332098-83-6 | |
| Record name | 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B3260577.png)

![[1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3260582.png)







